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Compound of Interest

Compound Name: ML372

Cat. No.: B10763803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ML372, an

investigational small molecule for Spinal Muscular Atrophy (SMA), both as a monotherapy and

in combination with other therapeutic agents. The data presented is derived from preclinical

studies in the SMNΔ7 mouse model of SMA, a well-established model for severe, early-onset

SMA.

Introduction to Therapeutic Strategies in SMA
Spinal Muscular Atrophy is a devastating neurodegenerative disease caused by insufficient

levels of the Survival Motor Neuron (SMN) protein. The current therapeutic landscape for SMA

primarily focuses on increasing the amount of functional SMN protein. This is achieved through

several distinct mechanisms:

Antisense Oligonucleotides (ASOs) and Small Molecules that Modify Splicing: These agents,

such as Nusinersen and Risdiplam, modulate the splicing of the SMN2 gene to increase the

inclusion of exon 7, leading to the production of more full-length, functional SMN protein.

Gene Replacement Therapy: Zolgensma delivers a functional copy of the SMN1 gene to

motor neurons, providing a direct replacement for the missing or mutated gene.

SMN Protein Stabilization: ML372 represents a novel approach that aims to increase the

half-life of the SMN protein by inhibiting its ubiquitination and subsequent degradation by the
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proteasome.

Given these different mechanisms of action, there is a strong rationale for exploring

combination therapies to achieve synergistic effects and improve therapeutic outcomes in

SMA. This guide focuses on the preclinical evidence for combining the SMN protein stabilizer,

ML372, with an antisense oligonucleotide.

Comparative Efficacy in the SMNΔ7 Mouse Model of
SMA
The following tables summarize the quantitative data from preclinical studies in the SMNΔ7

mouse model, comparing the effects of ML372 monotherapy, an ASO monotherapy

(representative of Nusinersen's mechanism), and a combination of ML372 and the ASO. Data

for Zolgensma and Risdiplam monotherapies in the same mouse model are also included for a

broader comparison.

Table 1: Survival and Motor Function
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Therapeutic
Agent(s)

Dosing
Regimen

Median
Survival (days)

Improvement
in Righting
Reflex (Time in
seconds at
P10/P12)

Reference

Vehicle (Control)

Daily i.p.

injections from

PND1

~14 >30 seconds [1][2]

ML372

30 mg/kg, daily

i.p. injections

from PND1

~24 ~15 seconds [2]

ASO (SMN-

modifying)

40 mg/kg, single

ICV injection at

PND1

~35 ~10 seconds [2]

ML372 + ASO

ML372: 30

mg/kg, daily i.p.

from PND1;

ASO: 40 mg/kg,

single ICV at

PND1

~60 <5 seconds [2]

Zolgensma

(AVXS-101)

2.0 x 10^14

vg/kg, single i.v.

injection at P1

>250

Not explicitly

reported in a

directly

comparable

format

[3]

Risdiplam
1 mg/kg/day, oral

administration

Increased

survival (specific

median not

provided in a

directly

comparable

study)

Improved motor

function (specific

righting reflex

times not

provided in a

directly

comparable

study)

[4]
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Table 2: SMN Protein Levels in Key Tissues

Therapeutic
Agent(s)

Dosing
Regimen

SMN Protein
Level Increase
(Fold change
vs. Vehicle in
Spinal Cord)

SMN Protein
Level Increase
(Fold change
vs. Vehicle in
Muscle)

Reference

Vehicle (Control)

Daily i.p.

injections from

PND1

1.0 1.0 [1][2]

ML372

30 mg/kg, daily

i.p. injections

from PND1

~2.0 ~2.0 [1][2]

ASO (SMN-

modifying)

40 mg/kg, single

ICV injection at

PND1

~3.5 ~2.5 [2]

ML372 + ASO

ML372: 30

mg/kg, daily i.p.

from PND1;

ASO: 40 mg/kg,

single ICV at

PND1

~5.0 ~4.0 [2]

Risdiplam
1 mg/kg/day, oral

administration
~3.0 (in brain) ~3.1 [4]

Note: Direct comparative data for SMN protein levels following Zolgensma administration in the

SMNΔ7 model in a similar format was not readily available in the searched literature.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the different therapeutic agents

and the experimental workflow of the key combination study.
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Figure 1: Mechanisms of Action of SMA Therapeutic Agents.
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Click to download full resolution via product page

Figure 2: Preclinical Combination Study Workflow.

Experimental Protocols
ML372 Administration (Monotherapy and Combination)
[1][2]

Animal Model: SMNΔ7 mice.

Compound Preparation: ML372 was dissolved in a vehicle solution (e.g., 10% DMSO, 10%

Tween-80, 80% saline).

Dosing: 30 mg/kg of body weight.

Route of Administration: Intraperitoneal (i.p.) injection.

Frequency: Once daily.

Timing: From postnatal day 1 (PND1) until the experimental endpoint.

Antisense Oligonucleotide (ASO) Administration
(Monotherapy and Combination)[2]

Animal Model: SMNΔ7 mice.

Compound: A 2'-O-methoxyethyl (MOE) modified ASO targeting the splicing of SMN2.

Dosing: 40 mg/kg of body weight.

Route of Administration: Intracerebroventricular (ICV) injection.

Frequency: Single injection.

Timing: At postnatal day 1 (PND1).
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Zolgensma (Onasemnogene Abeparvovec, AVXS-101)
Administration[3]

Animal Model: SMNΔ7 mice.

Compound: Self-complementary adeno-associated virus 9 (scAAV9) vector carrying the

human SMN1 gene.

Dosing: 2.0 x 10^14 vector genomes (vg)/kg of body weight.

Route of Administration: Intravenous (i.v.) injection.

Frequency: Single injection.

Timing: At postnatal day 1 (P1).

Risdiplam Administration[4]
Animal Model: SMNΔ7 mice.

Compound Preparation: Risdiplam formulated for oral administration.

Dosing: 1 mg/kg of body weight.

Route of Administration: Oral gavage.

Frequency: Once daily.

Timing: Varies by study, but typically initiated in the early postnatal period.

Discussion and Future Directions
The preclinical data strongly suggest that a combination therapy approach for SMA, targeting

different molecular pathways, holds significant promise. The synergistic effect observed with

the co-administration of ML372 and an SMN-splicing ASO in the SMNΔ7 mouse model

demonstrates that increasing SMN protein levels through both enhanced production and

decreased degradation leads to greater improvements in survival and motor function than

either monotherapy alone.[2]
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ML372, by stabilizing the SMN protein, complements the action of splicing modifiers like

Nusinersen and Risdiplam, as well as the gene replacement strategy of Zolgensma.[1][2] This

suggests that ML372 could potentially be a valuable component of a multi-faceted therapeutic

strategy for SMA.

Further preclinical studies are warranted to explore the combination of ML372 with Zolgensma

and Risdiplam. Additionally, optimizing the dosing and timing of combination therapies will be

crucial for maximizing therapeutic benefit. Ultimately, clinical trials will be necessary to

determine the safety and efficacy of such combination approaches in individuals with SMA. The

data presented in this guide provide a strong rationale for the continued investigation of ML372
as part of a comprehensive treatment paradigm for Spinal Muscular Atrophy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10763803?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10763803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

